molecular formula C10H11Cl2NO2 B2659027 Ethyl 2-(3,4-dichloroanilino)acetate CAS No. 14108-81-7

Ethyl 2-(3,4-dichloroanilino)acetate

Cat. No.: B2659027
CAS No.: 14108-81-7
M. Wt: 248.1
InChI Key: SQYQNTBOBNJCAD-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dichloroanilino)acetate is a useful research compound. Its molecular formula is C10H11Cl2NO2 and its molecular weight is 248.1. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-(3,4-dichloroanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-2-15-10(14)6-13-7-3-4-8(11)9(12)5-7/h3-5,13H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYQNTBOBNJCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 27.5 g (0.125 mol) of 3,4-dichloroanilinoacetic acid, 190 ml of dichloroethane, 15 ml (0.2 mol) of ethanol and 1.5 ml of concentrated H2SO4 is heated for 4 hours under reflux. It is washed with water and with dilute sodium bicarbonate, dried and evaporated to dryness in vacuo. The ester is recrystallised from ethanol and is obtained in a yield of 78%. It melts at 103°-104° C.
Quantity
27.5 g
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reactant
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15 mL
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1.5 mL
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reactant
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190 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

3,4-Dichloroaniline (100 g, 0.617 mol), ethyl bromoacetate (68.4 mL, 0.617 mol), and diisopropylethylamine (129.0 mL, 0.740 mol) were combined in 300 mL of dry NMP and stirred at room temperature for 18 h. HPLC (Eclipse XDB-C 18, 4.6×250 mm, 5 micron, 1-99% CH3CN/H2O with 0.1% trifluoroacetic acid) after 18 h at room temperature showed that most of the starting material (Rt=5.2 min) was consumed and that a new peak had formed (Rt=7.9 min). The reaction was heated to 90° C. for 1 h, at which point HPLC indicated that conversion was complete. The reaction was allowed to cool to room temperature and then poured onto 2.5 L of ice, 1.5 L of water, and 240 g of NaHCO3. A tan precipitate formed immediately, the suspension was stirred vigorously for 10 minutes and then filtered through a fritted glass funnel. The tan solid was air-dried for 20 h in a crystallizing dish and then transferred to a 1 L flask and dried by rotary evaporation to remove the bulk of the remaining water. The tan solid was further dried under high vacuum to give 148 g (97%) of the title compound. LC/MS (APCI) m/e 248 [M+H]+.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
68.4 mL
Type
reactant
Reaction Step Two
Quantity
129 mL
Type
reactant
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Name
ice
Quantity
2.5 L
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240 g
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1.5 L
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300 mL
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Yield
97%

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